![molecular formula C9H11BrN2O2 B2947826 Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate CAS No. 1448862-61-0](/img/structure/B2947826.png)

Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

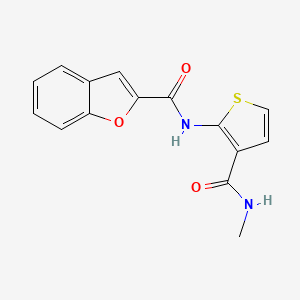

“Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H11BrN2O2 . It is a member of the pyrazolo[1,5-a]pyridine family .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in the field of medicinal chemistry . The synthesis process often involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process has been demonstrated .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H10BrN3/c1-10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving this compound are often centered around the modification of the 3rd position of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . For example, nitrile derivative was formed by catalytic cyanation of a related compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (216.08), its InChI code (1S/C7H10BrN3/c1-10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5H2,1H3), and its physical form (pale-yellow to yellow-brown sticky oil to semi-solid) .Zukünftige Richtungen

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with other known methodologies .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to act as hepatitis b virus (hbv) core protein allosteric modulators (cpams) .

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its target proteins, leading to conformational changes that affect the function of these proteins .

Biochemical Pathways

Similar compounds have been found to inhibit a wide range of nucleoside-resistant hbv mutants .

Pharmacokinetics

The pharmacokinetic properties of Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate include high gastrointestinal absorption and BBB permeability . The compound has a Log Po/w (iLOGP) of 2.3, indicating its lipophilicity .

Result of Action

Similar compounds have been found to inhibit hbv dna viral load in an hbv aav mouse model .

Action Environment

It’s worth noting that the compound should be stored sealed in a dry environment at 2-8°c .

Eigenschaften

IUPAC Name |

methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-14-9(13)8-7(10)6-4-2-3-5-12(6)11-8/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJYYTOVJYSZFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2CCCCC2=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2947744.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2947745.png)

![phenyl[2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2947746.png)

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2947747.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947750.png)

![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)

![N-(4-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2947757.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2947762.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2947764.png)

![(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid](/img/structure/B2947765.png)